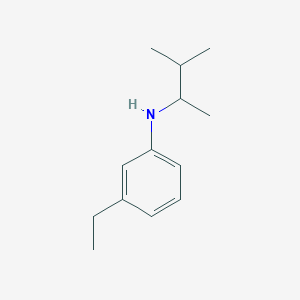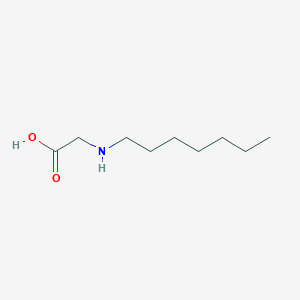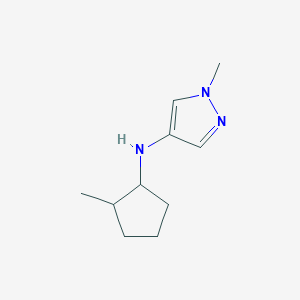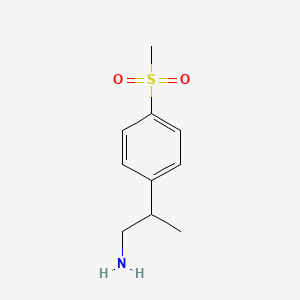![molecular formula C14H17N3 B15271265 1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15271265.png)
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both an imidazo and pyridine ring fused together
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclocondensation of 2-aminopyridine with phenylacetophenones or phenylacetones . The reaction is often carried out in the presence of a halogenating agent such as CBrCl₃, which facilitates the formation of the imidazo ring . The reaction conditions usually involve heating the mixture to around 80°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like peracids to form N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst or metal hydrides like sodium borohydride.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[4,5-c]pyridines .
科学研究应用
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features.
Phenylpyridine: Contains a phenyl group attached to a pyridine ring.
Pyrrolopyridine: Features a pyrrole ring fused to a pyridine ring.
Uniqueness
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific fusion of imidazo and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H17N3/c1-2-4-12(5-3-1)7-9-17-11-16-13-10-15-8-6-14(13)17/h1-5,11,15H,6-10H2 |
InChI 键 |
AKJQTSQTLMSEHF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1N(C=N2)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15271205.png)

![2-{[1-(3-Chlorophenyl)propyl]amino}ethan-1-ol](/img/structure/B15271219.png)
![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15271227.png)








